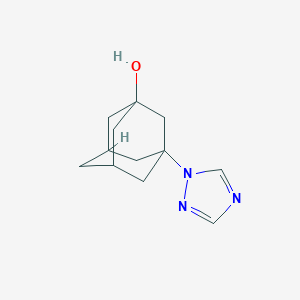![molecular formula C19H17N3OS B5146551 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5146551.png)
2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide, also known as MPTP, is a chemical compound that has been studied extensively in scientific research. It is a thioamide derivative of pyrimidine and is commonly used in laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.
作用机制
2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide is metabolized by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra. MPP+ then inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models closely resembles the human disease, with motor deficits, loss of dopaminergic neurons, and the presence of Lewy bodies. This compound has also been shown to affect other physiological processes such as the immune system and cardiovascular system.
实验室实验的优点和局限性
The advantages of using 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide in laboratory experiments include its ability to selectively destroy dopaminergic neurons, its reproducibility, and its ability to closely mimic the pathophysiology of Parkinson's disease. However, the limitations include the fact that it only induces a subset of Parkinson's disease symptoms and does not fully replicate the disease.
未来方向
For research on 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide include developing new treatments for Parkinson's disease, studying its effects on other physiological processes, and improving animal models to better replicate the human disease. Additionally, there is potential for this compound to be used in other research areas such as cancer and neurodegenerative disorders.
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its ability to induce Parkinson's disease in animal models. Its mechanism of action involves the selective destruction of dopaminergic neurons in the substantia nigra, leading to motor deficits and the presence of Lewy bodies. While this compound has limitations in replicating the full spectrum of Parkinson's disease, it remains a valuable tool for scientific research and has potential for future developments in various research areas.
合成方法
The synthesis of 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide involves the reaction between 4-methyl-6-phenyl-2-pyrimidinethiol and N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 208-210°C.
科学研究应用
2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide has been widely used in scientific research to study its effects on the nervous system. It is commonly used to induce Parkinson's disease in animal models due to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This has allowed researchers to study the pathophysiology of Parkinson's disease and develop new treatments.
属性
IUPAC Name |
2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-14-12-17(15-8-4-2-5-9-15)22-19(20-14)24-13-18(23)21-16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTJPXJEHHSJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5146477.png)

![N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5146496.png)
![N-(2,4-dichlorophenyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B5146499.png)

![1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B5146508.png)
![10-acetyl-11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5146512.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146525.png)
![3-({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)-2-(4-nitrophenyl)-1-indanone](/img/structure/B5146533.png)
![N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5146538.png)
![1,3-dimethyl-5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146543.png)
![9-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5146567.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)